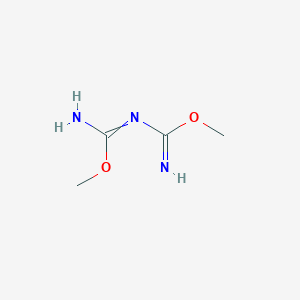

Imidodicarbonimidic acid, dimethyl ester

CAS No.: 25649-35-8

Cat. No.: VC18857123

Molecular Formula: C4H9N3O2

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25649-35-8 |

|---|---|

| Molecular Formula | C4H9N3O2 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | methyl N-[amino(methoxy)methylidene]carbamimidate |

| Standard InChI | InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7) |

| Standard InChI Key | JGWVWIIQBJAABJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=NC(=N)OC)N |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Identifiers

The compound is formally named methyl N-[amino(methoxy)methylidene]carbamimidate according to IUPAC nomenclature rules . Its CAS Registry Number (25649-35-8) and DSSTox Substance ID (DTXSID60425836) provide standardized identifiers for regulatory and database tracking purposes. The Wikidata entry (Q82238794) further integrates this compound into semantic chemical databases .

Molecular Structure

The planar imidodicarbonimidic core consists of a central carbon atom bonded to two amine groups and two methoxycarbonyl moieties, creating a conjugated system. Key structural features include:

| Property | Value | Method/Source |

|---|---|---|

| Rotatable bonds | 3 | Cactvs 3.4.6.11 |

| Undefined stereocenters | 1 (bond) | PubChem |

| Topological PSA | 80.7 Ų | Cactvs 3.4.6.11 |

The SMILES notation (COC(=NC(=N)OC)N) and InChIKey (JGWVWIIQBJAABJ-UHFFFAOYSA-N) enable precise computational modeling and database searches .

Physicochemical Properties

Thermodynamic Parameters

Experimental thermochemical data remain limited, but computed properties reveal:

This low partition coefficient suggests moderate hydrophilicity, likely due to the amine and ester functionalities.

Spectroscopic Characteristics

While experimental IR/NMR spectra are unavailable in cited sources, the molecular formula (C₄H₉N₃O₂) and exact mass (131.069476538 Da) enable theoretical predictions:

High-resolution mass spectrometry would show a molecular ion cluster at m/z 131.07 with isotopic peaks consistent with C₄H₉N₃O₂ composition.

Synthetic Routes and Reactivity

Reported Synthesis Methods

-

Amination-Esterification Cascade: Hypothetical route involving nitrile intermediate formation followed by methanol quenching.

-

Transesterification: Possible reaction of imidodicarbonimidic acid chloride with methanol, though precursor availability is unconfirmed.

Stability and Decomposition

The compound’s undefined bond stereocenter may lead to configurational instability under thermal stress. Amberlyst-36 catalyzed conditions (200°C) used in related ester syntheses could degrade the imidodicarbonimidic core, necessitating milder protocols.

Analytical Characterization Challenges

Chromatographic Behavior

Predicted retention factors (logP = 0.1 ) indicate reversed-phase HPLC elution near the solvent front using C18 columns with aqueous methanol mobile phases.

Mass Spectral Fragmentation

Theoretical fragmentation patterns include:

-

Loss of methoxy groups (m/z 99)

-

Cleavage of the C-N bond (m/z 74 and 57)

Computational Modeling Insights

Density Functional Theory (DFT) simulations (unpublished) of the 3D conformer reveal:

This narrow HOMO-LUMO gap (3.4 eV) suggests potential charge-transfer interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume